N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide works by inhibiting the breakdown of GABA, an inhibitory neurotransmitter in the brain. This results in increased levels of GABA in the brain, which can have a calming effect and reduce seizure activity. In addition, N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to increase the levels of GHB (gamma-hydroxybutyrate), a compound that has been shown to have anxiolytic effects.
Biochemical and Physiological Effects:
N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to increase the levels of GABA and GHB in the brain, which can have a calming effect and reduce seizure activity. It has also been shown to reduce drug-seeking behavior in animal models of addiction. N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have a good safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide in lab experiments is its potency and selectivity for GABA aminotransferase. This allows for more precise targeting of this enzyme and reduces the potential for off-target effects. One limitation of using N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide in lab experiments is its limited solubility in water, which can make dosing and administration more difficult.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of interest is its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Huntington's disease. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further research is needed to fully understand the long-term safety and efficacy of N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide in humans.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has shown promising results in reducing seizure activity and increasing the duration of seizure-free periods. It has also been shown to reduce drug-seeking behavior in animal models of addiction. N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been studied for its potential anxiolytic effects.
Eigenschaften
IUPAC Name |
N-cyclooctyl-2-oxo-1-phenylpyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(20-15-9-5-2-1-3-6-10-15)17-13-14-21(19(17)23)16-11-7-4-8-12-16/h4,7-8,11-12,15,17H,1-3,5-6,9-10,13-14H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQACXISRJWAFKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCN(C2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-oxo-1-phenylpyrrolidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.